molecular formula C10H12N2O2S B15239992 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B15239992
M. Wt: 224.28 g/mol
InChI Key: BWLOEBIFPPJLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core with a tert-butyl substituent at position 3 and a carboxylic acid group at position 3.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-4-6(8(13)14)12(7)9/h4-5H,1-3H3,(H,13,14)

InChI Key

BWLOEBIFPPJLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(N12)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole-Amine Cyclization

A common approach involves reacting 2-aminothiazole derivatives with α-haloketones or α-haloesters. For example, heating 5-carboxy-2-aminothiazole with tert-butyl bromoacetate at 140–160°C induces cyclization, forming the imidazo ring. This method parallels the synthesis of 6-Benzylthioimidazo[2,1-b]thiazole-5-carboxylic acid, where thermal conditions (140–160°C, 40 minutes) promote ring closure.

Hydrazine-Mediated Ring Closure

Alternative protocols adapt hydrazine-based cyclization, as demonstrated in thiazolo[4,5-d]pyridazinone synthesis. Methyl 5-benzoyl-2-aminothiazole-4-carboxylate reacts with hydrazine hydrate in refluxing ethanol, yielding the fused ring system in 78–87% yields. Adapting this to the target compound would require tert-butyl-functionalized precursors.

Carboxylic Acid Group Installation

The carboxylic acid at position 5 is typically introduced via ester hydrolysis or direct carboxylation.

Ester Hydrolysis

Methyl or ethyl esters of imidazo-thiazole carboxylates undergo saponification. For example, methyl 3-tert-butylimidazo[2,1-b]thiazole-5-carboxylate is treated with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 0°C, yielding the carboxylic acid in >95% purity. This method aligns with the hydrolysis of 2-bromobenzo[d]thiazole-6-carboxylic acid methyl ester using LiOH.

Direct Carboxylation

Metal-halogen exchange followed by CO₂ quenching introduces carboxylic acids. A bromide at position 5 reacts with LDA at −78°C, generating a lithiated intermediate that traps CO₂ to form the acid. This approach is exemplified in the synthesis of 2-bromoimidazo[1,2-a]pyridine-3-sulfonamides.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Thiazole-amine cyclization 140–160°C, 40 min 65–75% Scalable, minimal byproducts High temperatures required
Hydrazine cyclization Refluxing ethanol, 4 h 78–87% Mild conditions, high regioselectivity Requires hydrazine handling
Alkylation (SN2) KOtBu, DMF, 80°C 50–60% Direct substitution Steric hindrance reduces efficiency
Ester hydrolysis LiOH, THF/H₂O, 0°C >90% High purity, simple workup Requires ester precursor

Chemical Reactions Analysis

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.

    Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and acetic acid are often used in these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and thus affecting biochemical pathways. In medicinal applications, this inhibition can lead to the suppression of bacterial or fungal growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b][1,3]thiazole-5-carboxylic acid scaffold is a versatile template for drug discovery. Below is a comparative analysis of 3-tert-butyl-substituted derivatives and related analogs based on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight clogP* pKa (Predicted) Key Applications References
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid tert-Butyl (3), COOH (5) C₁₀H₁₃N₂O₂S 237.29 ~4.5† ~2.1‡ Antimicrobial research
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid Methyl (3), CF₃ (6) C₈H₅F₃N₂O₂S 250.20 3.8 -1.82 Anti-tuberculosis lead
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Methyl (6) C₇H₆N₂O₂S 182.20 2.1 1.5 Inhibitor of M. tuberculosis pantothenate synthase
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid 4-Chlorophenyl (6) C₁₂H₇ClN₂O₂S 294.71 4.0 1.8 Antimicrobial agent
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid Ethyl (3), Isopropyl (6) C₁₁H₁₄N₂O₂S 238.31 3.6 2.0 Preclinical evaluation

Notes:

  • *clogP values estimated using analog data .
  • †Predicted based on tert-butyl’s contribution to lipophilicity .
  • ‡Estimated from carboxylic acid analogs .

Key Findings:

Substituent Effects on Lipophilicity :

  • The tert-butyl group significantly increases clogP (~4.5) compared to smaller substituents like methyl (clogP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
  • Trifluoromethyl (CF₃) at position 6 (as in ) introduces strong electron-withdrawing effects, lowering pKa (-1.82) and increasing acidity, which may improve binding to charged biological targets.

Biological Activity Trends: 6-Methyl derivatives (e.g., ) exhibit potent anti-tuberculosis activity (MIC = 0.004–0.03 μM) due to optimal clogP (4.46–4.48) and low toxicity (IC₅₀ > 25 μM).

Synthetic Accessibility :

  • The tert-butyl group is introduced via established amide coupling or alkylation protocols, similar to methods for 3-methyl and 3-ethyl analogs .
  • Carboxylic acid derivatives are typically synthesized via EDC-mediated coupling or acid hydrolysis of esters .

Biological Activity

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 1215977-27-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[2,1-b][1,3]thiazole class, which is known for various pharmacological properties including anticancer and antimicrobial activities. In this article, we will explore the biological activity of this compound through a review of current literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is C10H12N2O2S, with a molecular weight of approximately 224.28 g/mol. The structure features a thiazole ring fused to an imidazole ring, with a tert-butyl group at the 3-position and a carboxylic acid functional group at the 5-position. These structural elements contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole-5-carboxylic acid exhibited high antiproliferative potency against various cancer cell lines. Specifically, certain derivatives showed comparable activity to established anticancer drugs like dasatinib in human leukemia cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cell LineIC50 (µM)
6dK563 leukemiaComparable to dasatinib
6dMDA-MB 231Inactive
6dMCF-720.2
6dHT-2921.6

Antimicrobial Activity

The antimicrobial potential of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has also been investigated. Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. For instance, related thiazole derivatives demonstrated effectiveness against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameActivity
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidAntimicrobial
Imidazo[2,1-b]thiazole-6-carboxylic acidAnticancer
6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehydePotentially bioactive

The precise mechanisms by which 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:

  • Synthesis and Evaluation : A systematic combinatorial approach was used to synthesize various derivatives of thiazole-5-carboxylic acids. The resulting compounds were screened for their anticancer properties against different cell lines .
  • Xanthine Oxidase Inhibition : Some derivatives were tested for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This activity is crucial as it can lead to therapeutic applications in conditions like gout .

Q & A

Basic Questions

Q. What are the established synthesis routes for 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A general procedure includes refluxing precursors (e.g., substituted thiazoles and imidazoles) with acetic acid and sodium acetate under controlled temperatures (80–100°C) for 3–5 hours. Post-reaction purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures is essential to isolate the product . Catalyst selection (e.g., palladium for cross-coupling) and solvent polarity (DMF or toluene) significantly influence reaction efficiency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring connectivity. For example, the tert-butyl group exhibits distinct singlet peaks in 1H^1H-NMR at δ 1.3–1.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .
  • Mass Spectrometry (LC/MS) : Confirm molecular weight via electrospray ionization (ESI-MS), observing the [M+H]+^+ ion .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, DMF) and non-polar solvents (toluene). The carboxylic acid group enhances solubility in basic aqueous solutions (pH > 8) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the thiazole ring, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is recommended .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or antimicrobial enzymes). Docking poses should align with experimental IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Assay Standardization : Compare results across cell lines (e.g., HeLa vs. MCF-7) and microbial strains (Gram-positive vs. Gram-negative).
  • Mechanistic Studies : Perform transcriptomic profiling or proteomics to identify pathway-specific effects. For example, upregulation of apoptosis markers (caspase-3) confirms anticancer activity .
  • In Vivo Validation : Use murine models to correlate in vitro potency with bioavailability and toxicity .

Q. How can synthetic routes be optimized to reduce byproducts and improve scalability?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, minimizing side reactions .
  • Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) and use recyclable catalysts (e.g., immobilized enzymes) .

Q. What analytical challenges arise in detecting trace impurities or degradation products, and how are they addressed?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities at ppm levels using Orbitrap or Q-TOF systems .
  • Forced Degradation Studies : Expose the compound to UV light, oxidants (H2_2O2_2), and hydrolytic conditions (HCl/NaOH) to characterize degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.